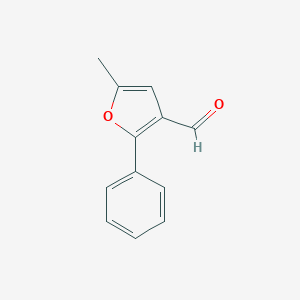

5-Methyl-2-phenyl-3-furaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Methyl-2-phenyl-3-furaldehyde is an organic compound with the molecular formula C({12})H({10})O(_{2}) It is a derivative of furan, characterized by a furan ring substituted with a methyl group at the 5-position and a phenyl group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5-Methyl-2-phenyl-3-furaldehyde can be synthesized through several methods. One common approach involves the formylation of 5-methyl-2-phenylfuran. This reaction typically uses Vilsmeier-Haack conditions, where the furan derivative is treated with a mixture of phosphorus oxychloride (POCl(_{3})) and dimethylformamide (DMF) to introduce the formyl group at the 3-position.

Another method involves the Friedel-Crafts acylation of 5-methylfuran with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl(_{3})). This reaction yields this compound after subsequent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic systems and optimized reaction conditions are employed to ensure high selectivity and purity of the final product. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also explored to minimize environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

5-Methyl-2-phenyl-3-furaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO({3})).

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH({4})).

Substitution: Electrophilic substitution reactions can occur at the furan ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: KMnO(_{4}) in acidic or neutral conditions.

Reduction: NaBH(_{4}) in methanol or ethanol.

Substitution: AlCl(_{3}) as a catalyst for Friedel-Crafts reactions.

Major Products

Oxidation: 5-Methyl-2-phenyl-3-furoic acid.

Reduction: 5-Methyl-2-phenyl-3-furanmethanol.

Substitution: Various substituted furan derivatives depending on the electrophile used.

Applications De Recherche Scientifique

5-Methyl-2-phenyl-3-furaldehyde has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds. Its derivatives may exhibit therapeutic properties.

Industry: It is used in the production of fine chemicals and materials, including polymers and resins.

Mécanisme D'action

The mechanism of action of 5-methyl-2-phenyl-3-furaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The furan ring and aldehyde group can participate in various biochemical reactions, influencing cellular pathways and processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Methyl-2-furaldehyde: Lacks the phenyl group, making it less hydrophobic and potentially altering its reactivity.

2-Phenylfuran: Lacks the aldehyde group, affecting its ability to participate in certain reactions.

5-Phenyl-2-furaldehyde: Similar structure but without the methyl group, which can influence its chemical properties and reactivity.

Uniqueness

5-Methyl-2-phenyl

Activité Biologique

5-Methyl-2-phenyl-3-furaldehyde is a furan derivative that has garnered attention for its potential biological activities. This compound is involved in various biochemical pathways and has shown promise in modifying cellular processes. This article provides a detailed overview of its biological activity, including mechanisms of action, cellular effects, metabolic pathways, and case studies.

Chemical Structure and Properties

This compound is characterized by its furan ring structure with a phenyl group and a methyl substituent. Its unique structure allows it to interact with various biological targets, leading to significant biochemical effects.

Target of Action

The specific biological targets of this compound are not fully elucidated, but it is known to interact with nucleophiles such as amines and thiols. This interaction allows the compound to form stable adducts with proteins, potentially altering their function.

Mode of Action

The compound can react with hydroxylamine and hydrazine to form oximes and hydrazones, respectively. These reactions are crucial in biochemical pathways involving protein modification and enzyme activity .

Biochemical Pathways

This compound participates in several metabolic pathways:

- Oxidation and Reduction Reactions : It can undergo various redox reactions, influencing its activity within cells.

- Transport Mechanisms : The compound interacts with transporters that facilitate its distribution within cellular compartments.

Influence on Cellular Processes

Research indicates that this compound influences cell signaling pathways, gene expression, and metabolism. Its ability to modify proteins suggests a role in regulating cellular functions.

Dosage Effects

Studies have demonstrated that the effects of this compound vary significantly with dosage:

- Low Doses : At lower concentrations, it can beneficially modify proteins without inducing toxicity.

- High Doses : Higher concentrations may lead to adverse effects such as cellular damage and toxicity. This highlights the importance of dosage optimization in research applications .

Case Studies

Case studies have explored the compound's effects on various models:

- In Vitro Studies : Laboratory experiments have shown that this compound can persistently modify protein functions over time, indicating its potential for long-term studies in biochemical research.

- Animal Models : Research involving animal models has illustrated the threshold effect of dosage, where beneficial effects are observed at lower doses compared to toxic effects at higher doses.

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro | Modifies protein function; stable under standard conditions | |

| Animal Models | Beneficial effects at low doses; toxicity at high doses | |

| Biochemical Pathways | Involved in oxidation/reduction; interacts with transporters |

Propriétés

IUPAC Name |

5-methyl-2-phenylfuran-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-9-7-11(8-13)12(14-9)10-5-3-2-4-6-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEAOVDZILYEET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C2=CC=CC=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439208 |

Source

|

| Record name | 5-methyl-2-phenyl-3-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157836-53-8 |

Source

|

| Record name | 5-methyl-2-phenyl-3-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.